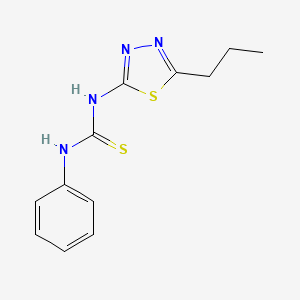

N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds like N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea involves microwave-assisted reactions, phase transfer catalysis, and reactions under specific conditions to yield thiadiazole derivatives. For example, microwave-assisted Hantzsch thiazole synthesis and phase transfer catalysis have been used to create related compounds, demonstrating the versatility of thiourea reactions in synthesizing complex thiadiazoles (Kamila et al., 2012; Wang et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of thiadiazole derivatives reveals their stability and conformation. Studies involving X-ray diffraction and DFT calculations provide insights into the arrangement of atoms and the electronic structure, affirming the stability and specific geometric conformations of these compounds (Dani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea derivatives often involves oxidative S-N bond formation and azacyclization, leading to the synthesis of varied thiadiazole derivatives. These reactions showcase the compounds' ability to undergo transformations, resulting in new structures with potentially different properties (Mariappan et al., 2016; Mamaeva & Bakibaev, 2003).

Physical Properties Analysis

The physical properties, such as crystallinity, molecular orientation, and intermolecular interactions, are crucial for understanding the behavior of these compounds under various conditions. Techniques like crystallography and spectroscopy have been employed to elucidate these properties, providing a comprehensive understanding of their physical characteristics (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, highlight the versatile nature of N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea derivatives. Studies have demonstrated various reactions these compounds can undergo, indicating a broad spectrum of chemical behavior that can be harnessed for different scientific applications (Yang et al., 2020).

科学的研究の応用

Biological Activity Exploration

Thiourea derivatives, including those related to N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea, have been investigated for their biological activities. For instance, Kaymakçıoğlu et al. (2003) synthesized a series of N-substituted-N′-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas to study their antitubercular and anticonvulsant activities. Their research demonstrated that certain thiourea derivatives exhibit remarkable anticonvulsant activity, highlighting the potential therapeutic applications of these compounds (Kaymakçıoğlu, Rollas, & Kartal-Aricioglu, 2003).

Karakuş and Rollas (2002) synthesized new N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives and evaluated them for antituberculosis activity. Their in vitro screening showed that some derivatives possess significant antituberculosis activity, suggesting that modifications to the thiourea structure can yield potent antibacterial agents (Karakuş & Rollas, 2002).

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives also form a significant part of research into N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea and related compounds. Mariappan et al. (2016) reported an efficient synthesis method for 3-substituted-5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas, showcasing a metal-free approach with broad substrate scope and excellent yields. This study provides insights into the synthetic strategies that can be applied to thiourea derivatives for potential biological applications (Mariappan, Rajaguru, Merukan Chola, Muthusubramanian, & Bhuvanesh, 2016).

Anticancer Activity

Thiadiazole and thiourea scaffolds have been explored for their anticancer properties. Avvaru et al. (2020) synthesized a new series of thiadiazole-containing thiourea derivatives and evaluated their in-vitro anticancer activity on various cancer cell lines. The study found compounds with potent antileukemic activity, indicating the potential of thiourea derivatives in cancer therapy (Avvaru, Noolvi, More, Chakraborty, Dash, Aminabhavi, Narayan, & Sutariya, 2020).

将来の方向性

The future directions for “N-phenyl-N’-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea” and similar compounds could involve further development of novel anti-microbial agents with antibiofilm properties . More research is needed to fully understand the mechanism of action and to explore the potential of these compounds in the management of various diseases.

特性

IUPAC Name |

1-phenyl-3-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S2/c1-2-6-10-15-16-12(18-10)14-11(17)13-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNESZJUUVUWRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350363 |

Source

|

| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

CAS RN |

117483-22-4 |

Source

|

| Record name | Thiourea, N-phenyl-N'-(5-propyl-1,3,4-thiadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)

![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)

![1-(cyclohexylcarbonyl)-4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5542992.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5543006.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543017.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)